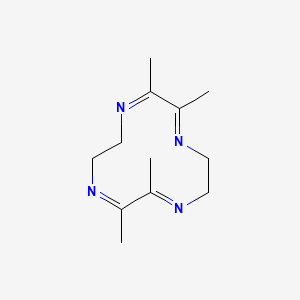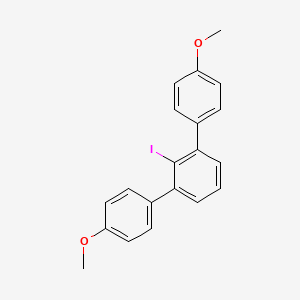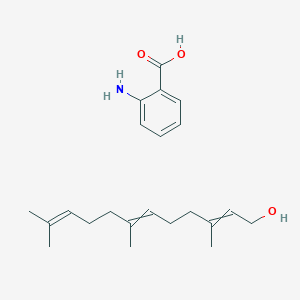
1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- is a macrocyclic compound with a unique structure that includes four nitrogen atoms and multiple double bonds. This compound is part of a broader class of tetraaza macrocyclic compounds, which are known for their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- typically involves the condensation of appropriate diamines with aldehydes or ketones under controlled conditions. One common method is the template condensation of isatin and 3,4-diaminobenzophenone . The reaction is carried out in the presence of a metal ion template, which helps in the formation of the macrocyclic structure. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and receptors, altering their activity and function. The compound’s macrocyclic structure allows it to bind selectively to specific metal ions, which can then participate in catalytic or regulatory processes within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Known for its use in radiolabeling and as an MRI contrast agent.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Another tetraaza macrocyclic compound with similar properties but different applications.
Uniqueness
1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- is unique due to its specific structure, which includes multiple double bonds and methyl groups. This structure provides distinct chemical reactivity and binding properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
471294-89-0 |
|---|---|
Molekularformel |
C12H20N4 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2,3,8,9-tetramethyl-1,4,7,10-tetrazacyclododeca-1,3,7,9-tetraene |
InChI |
InChI=1S/C12H20N4/c1-9-10(2)14-7-8-16-12(4)11(3)15-6-5-13-9/h5-8H2,1-4H3 |
InChI-Schlüssel |
ZCCYXYWTEKSUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCN=C(C(=NCCN=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)

![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)

![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)


![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)


![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
